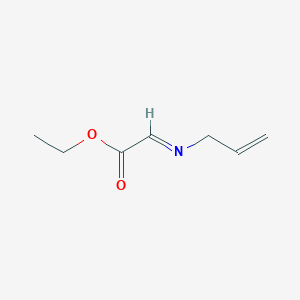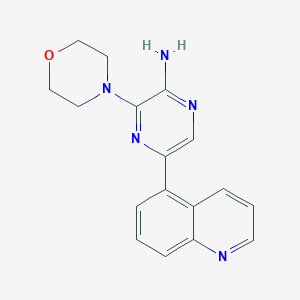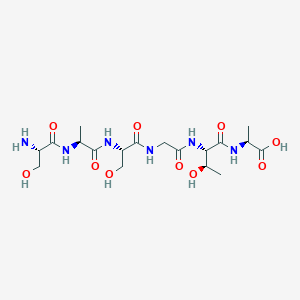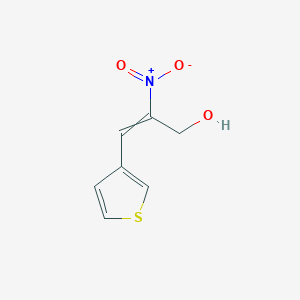![molecular formula C11H15NO8S2 B14184463 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid CAS No. 926654-65-1](/img/structure/B14184463.png)
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid is a chemical compound known for its unique structure and properties. It features a benzene ring substituted with hydroxy, amino, and disulfonic acid groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a benzene derivative followed by the introduction of the hydroxy and amino groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.
科学的研究の応用
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The disulfonic acid groups can enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-nitrobenzenesulfonic acid
- 5-Amino-2-hydroxybenzenesulfonic acid
- 4-Hydroxy-5-nitrobenzenesulfonic acid
Uniqueness
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
926654-65-1 |
|---|---|
分子式 |
C11H15NO8S2 |
分子量 |
353.4 g/mol |
IUPAC名 |
4-hydroxy-5-(4-oxopentan-2-ylamino)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C11H15NO8S2/c1-6(3-7(2)13)12-9-4-8(21(15,16)17)5-10(11(9)14)22(18,19)20/h4-6,12,14H,3H2,1-2H3,(H,15,16,17)(H,18,19,20) |
InChIキー |
OLALCEGCWQIPSF-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C)NC1=C(C(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)

![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)




![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
